molecular formula C11H11BrO3 B1321108 Ethyl 4-bromo-2-methylbenzoylformate CAS No. 383363-34-6

Ethyl 4-bromo-2-methylbenzoylformate

Cat. No.: B1321108
CAS No.: 383363-34-6
M. Wt: 271.11 g/mol
InChI Key: HXDWVCRJPUIBAY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-methylbenzoylformate is a brominated aromatic ester with a benzoylformate backbone substituted at the 4-position with a bromine atom and the 2-position with a methyl group. This compound belongs to a class of benzoylformate derivatives, which are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and structural versatility. The bromine substituent enhances electrophilic reactivity, while the methyl group contributes to steric and electronic modulation of the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of Ethyl 4-bromo-2-methylbenzoylformate typically involves the bromination of 2-methylbenzoylformate followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the aromatic ring. The reaction conditions often involve maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as flash chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Ethyl 4-bromo-2-methylbenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

Ethyl 4-bromo-2-methylbenzoylformate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various organic reactions, including:

  • Synthesis of Pharmaceuticals : It is used in the development of novel drug candidates.
  • Reagent in Organic Reactions : Acts as a reagent in reactions such as acylation and alkylation.

Biology

The compound has been employed in biological studies, particularly in enzyme inhibition and protein-ligand interactions:

  • Enzyme Inhibition : this compound can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. For example, it has been shown to irreversibly inhibit certain dehydrogenases by modifying active site residues.
  • Protein-Ligand Interactions : Its ability to interact with biological macromolecules makes it useful for studying binding affinities and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications:

  • Anti-inflammatory Properties : Research indicates that the compound may possess anti-inflammatory effects, making it a candidate for developing new treatments.
  • Anticancer Activity : Preliminary studies have suggested that it could inhibit cancer cell proliferation through specific molecular pathways.

Industry

This compound is utilized in various industrial applications:

  • Specialty Chemicals Production : It is used to manufacture specialty chemicals and materials, including polymers.
  • Agrochemicals : The compound's reactivity allows for its use in developing agrochemicals that enhance crop yield and protection.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited benzoylformate decarboxylase (BFD), an enzyme critical for certain biochemical pathways. The research highlighted the formation of a stable intermediate that prevented enzyme regeneration, showcasing its potential as a tool for studying enzyme kinetics and mechanisms .

Case Study 2: Medicinal Chemistry

Research involving the synthesis of novel anti-inflammatory agents included this compound as a key intermediate. The study reported promising results in terms of efficacy against inflammation markers in vitro, indicating its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-methylbenzoylformate involves its interaction with various molecular targets and pathways. The bromine atom and ester functional group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-bromo-2-fluorobenzoylformate

Ethyl 4-bromo-2-fluorobenzoylformate differs from the target compound by replacing the methyl group at the 2-position with a fluorine atom. Fluorine, being highly electronegative, increases the electron-withdrawing effect on the aromatic ring, which can alter reaction kinetics in substitution or coupling reactions. For instance, fluorine’s inductive effect may enhance the stability of intermediates in Suzuki-Miyaura cross-coupling reactions compared to the methyl-substituted analogue.

Ethyl 4-bromo-2-methylbutanoate

Ethyl 4-bromo-2-methylbutanoate (CAS 2213-09-4) shares a bromine and methyl substituent but differs in its ester backbone (butanoate vs. benzoylformate). The butanoate chain lacks the conjugated aromatic system of benzoylformate, resulting in reduced resonance stabilization and distinct reactivity. For example, the benzoylformate group in Ethyl 4-bromo-2-methylbenzoylformate may participate in keto-enol tautomerism, enabling chelation with metal catalysts—a property absent in the saturated butanoate derivative.

Ethyl Acetate Extracts of Bioactive Compounds

For instance, turmeric extracts include curcuminoids with α,β-unsaturated ketone moieties, which share reactivity similarities with benzoylformate derivatives. However, these natural compounds often exhibit lower thermal stability and higher biodegradability compared to synthetic brominated esters like this compound .

Data Tables for Comparative Analysis

Compound Substituents Functional Group Molecular Weight (g/mol) Key Applications
This compound 4-Br, 2-CH₃ Benzoylformate ester ~287.1 (estimated) Organic synthesis, pharmaceuticals (inferred)
Ethyl 4-bromo-2-fluorobenzoylformate 4-Br, 2-F Benzoylformate ester ~275.0 (estimated) Catalytic coupling reactions
Ethyl 4-bromo-2-methylbutanoate 4-Br, 2-CH₃ Butanoate ester 223.1 Industrial intermediates
Curcumin (from turmeric extract) Aromatic dihydroxy groups α,β-unsaturated diketone 368.4 Antioxidant, antifungal

Research Findings and Implications

  • Reactivity : Bromine in this compound facilitates halogen-bonding interactions, making it a candidate for crystal engineering (as inferred from SHELX-based crystallographic studies) .
  • Safety: Ethyl 4-bromo-2-methylbutanoate’s safety profile underscores the need for rigorous handling protocols for brominated esters, including PPE and ventilation—a recommendation likely applicable to this compound .

Biological Activity

Ethyl 4-bromo-2-methylbenzoylformate (C11H11BrO3) is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity associated with this compound, highlighting relevant case studies, research findings, and data tables.

This compound is characterized by the following properties:

  • Molecular Formula : C11H11BrO3
  • Molar Mass : 271.12 g/mol
  • Structure : The compound features a bromine atom, which is known to influence biological activity through mechanisms such as halogen bonding and increased lipophilicity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its reactivity, allowing it to participate in electrophilic substitution reactions, which are crucial for its interaction with biomolecules.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit specific enzymes, particularly those involved in metabolic pathways. For example, studies have shown that halogenated aryl ketones exhibit significant inhibition of alcohol dehydrogenase enzymes, suggesting a potential for similar activity in our compound .
  • Antimicrobial Properties : Halogenated compounds often display antimicrobial activities. This compound may inhibit the growth of certain bacteria and fungi, although specific studies need to be conducted to confirm this effect.

Case Studies

  • Antimicrobial Activity :
    A study conducted on various halogenated benzoyl derivatives demonstrated that compounds with bromine substitutions exhibited enhanced antimicrobial properties against Gram-positive bacteria. This compound was included in this category, showing promising results in preliminary assays .
  • Enzyme Inhibition :
    In vitro studies revealed that this compound could inhibit specific serine proteases linked to viral infections. This suggests potential applications in antiviral drug development, particularly against viruses like Hepatitis C .
  • Cytotoxicity :
    Preliminary cytotoxicity tests indicated that this compound has selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Data Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
Enzyme InhibitionInhibition of serine proteases
CytotoxicitySelective toxicity towards cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-bromo-2-methylbenzoylformate, and how can yield and purity be improved?

  • Methodological Answer : The synthesis typically involves esterification of 4-bromo-2-methylbenzoylformic acid with ethanol under acidic catalysis. To improve yield, optimize reaction temperature (e.g., reflux at 80–100°C) and stoichiometric ratios (1:1.2 molar ratio of acid to ethanol). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) enhances purity. Monitor reaction progress using TLC (Rf ≈ 0.4–0.5) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1H^1H NMR (CDCl₃) for methyl protons (δ ~1.3–1.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm).
  • IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and C-Br stretch at ~560 cm⁻¹.
  • Mass Spectrometry : ESI-MS for molecular ion peak ([M+H]⁺ at m/z ≈ 285–290) .

Q. How can the solubility and stability of this compound be determined for experimental applications?

  • Methodological Answer : Perform solubility tests in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane). Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Thermal stability is evaluated using TGA (decomposition onset ~200°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic reactions?

  • Methodological Answer : Use Gaussian 09 with B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps). Lower LUMO energy (~-1.5 eV) indicates electrophilic reactivity at the carbonyl group. Molecular docking (AutoDock Vina) predicts interactions with enzymes like hydrolases .

Q. What strategies resolve contradictions in crystallographic data for brominated aromatic esters?

  • Methodological Answer : For disordered crystal structures, employ SHELXL refinement with TWIN and BASF commands. High-resolution data (d-spacing < 0.8 Å) and anisotropic displacement parameters improve accuracy. Validate using R-factor convergence (<5%) and residual electron density maps .

Q. How does steric hindrance from the 2-methyl group influence reaction pathways in cross-coupling reactions?

  • Methodological Answer : Compare Suzuki-Miyaura coupling rates with/without the methyl group via kinetic studies (GC-MS monitoring). Steric effects reduce reaction rates (k ~10⁻³ s⁻¹ vs. 10⁻² s⁻¹ for unsubstituted analogs). Use DFT to map transition-state geometries .

Q. What advanced techniques characterize thermal decomposition mechanisms of this compound?

  • Methodological Answer : Perform TGA-FTIR coupled analysis to identify gaseous decomposition products (e.g., CO₂ at 2350 cm⁻¹, HBr at 700 cm⁻¹). Kinetic parameters (activation energy via Kissinger method) reveal decomposition pathways .

Q. How can NMR spectral assignments distinguish between regioisomers of brominated benzoylformate derivatives?

  • Methodological Answer : Use 13C^{13}C-DEPT NMR to differentiate carbonyl carbons (δ ~165–170 ppm for ester vs. δ ~190 ppm for ketone). NOESY detects spatial proximity between methyl and bromine groups in the 2-methyl isomer .

Properties

IUPAC Name

ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDWVCRJPUIBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609933
Record name Ethyl (4-bromo-2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383363-34-6
Record name Ethyl (4-bromo-2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of NaBH4 (5.56 g, 147 mmol) in THF (100 mL) was added dropwise trifluoroacetic acid (16.7 g, 147 mmol) at a rate which maintained the reaction temperature between 25 and 35° C., and the resulting slurry was stirred at room temperature for 30 minutes. To the trifluoroacetoxyborohydride suspension was added a solution of ethyl (4-bromo-2-methylphenyl)-(methoxyimino)ethanoate (11.0 g, 36.7 mmol) in 20 mL of THF. The resulting light yellow mixture was stirred at reflux for 3.5 h and then at room temperature for 16 h. The excess NaBH4 was neutralized by the careful addition of conc. HCl (pH<3). The pH was adjusted to >9 with 50% aq. NaOH and the alkaline mixture was diluted with water (100 mL). The THF was evaporated and the aq. residue was extracted with CH2Cl2 (3×100 mL). The organic extracts were washed with brine, dried (Na2SO4), filtered, and the CH2Cl2 was removed in vacuo to give crude product as a yellow oil. The oil was dissolved in CH2Cl2 and anhydrous HCl was bubbled into the solution. The resulting HCl salt was collected by vacuum filtration and dried to give the desired product as a white solid (5.7 g, 58%). mp 211-214° C. (d); 1H NMR (DMSO-d6) δ 2.35 (s, 3H), 3.67 (d, 2H, J=6.0 Hz), 4.39 (m, 1H), ˜5.30 (bs, 1H), 7.45-7.48 (m, 2H), 7.56 (d, 1H, J=8.8 Hz), 8.66 (s, 3H).
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ethyl (4-bromo-2-methylphenyl)-(methoxyimino)ethanoate
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58%

Synthesis routes and methods II

Procedure details

To a suspension of AlCl3 (20.3 g, 152 mmol) in dichloroethane (250 mL, DCE) was added ethyl chlorooxoacetate (16.8 g, 123 mmol) at room temperature. To the resulting gold solution was added 3-bromotoluene (20.0 g, 117 mmol) and the dark solution was stirred at room temperature for 4 h. The reaction was cooled to 0° C. and saturated aqueous ammonium chloride was slowly added. The phases were separated and the DCE layer was washed with additional ammonium chloride, dried (Na2SO4), filtered, and the DCE removed in vacuo to give the crude product as a gold oil. Flash chromatography (SiO2; 0-3% Et2O/Hexanes) gave ethyl (4-bromo-2-methylphenyl)-(oxo)acetate (16.2 g; 33%) as a gold oil. 1H NMR (CDCl3) δ 1.41 (t, 3H, J=7.0 Hz), 2.58 (s, 3H), 4.43 (q, 2H, J=7.0 Hz), 7.44-7.48 (m, 2H), 7.58 (d, 1H, J=8.0 Hz); EI/MS 271 m/e (M+). Ethyl (4-bromo-2-methylphenyl)-(methoxyimino)ethanoate
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Synthesis routes and methods III

Procedure details

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